(2S,3R,4R,5S,6R)-2-(3-(4-Ethoxybenzyl)phenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol
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Overview
Description
Preparation Methods
The preparation of (2S,3R,4R,5S,6R)-2-(3-(4-Ethoxybenzyl)phenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol involves several synthetic routes and reaction conditions. One common method includes the use of 5-Bromo-2-chlorobenzoic acid and 4-Bromo-1-chloro-2-(4-ethoxybenzyl) benzene as starting materials . The reaction conditions typically involve the use of organic solvents and reagents such as hydrochloric acid and sodium hydroxide . Industrial production methods often employ high-performance liquid chromatography (HPLC) for the separation and purification of the impurity from the final product .
Chemical Reactions Analysis
(2S,3R,4R,5S,6R)-2-(3-(4-Ethoxybenzyl)phenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include trifluoroacetic acid, acetonitrile, and methanol . Major products formed from these reactions include degradation products that can be identified and characterized using liquid chromatography-mass spectrometry (LC-MS) .
Scientific Research Applications
(2S,3R,4R,5S,6R)-2-(3-(4-Ethoxybenzyl)phenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol has several scientific research applications. In chemistry, it is used as a reference standard for analytical method development and validation . In biology and medicine, it is studied for its potential effects on glucose metabolism and its role as an impurity in pharmaceutical formulations . In the industry, it is used for quality control and regulatory compliance during the production of Dapagliflozin .
Mechanism of Action
Comparison with Similar Compounds
(2S,3R,4R,5S,6R)-2-(3-(4-Ethoxybenzyl)phenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol can be compared with other similar compounds such as Empagliflozin and Canagliflozin, which are also SGLT2 inhibitors used in the treatment of type 2 diabetes . Unlike these compounds, this compound is not used therapeutically but is significant in the context of pharmaceutical quality control . Similar compounds include:
- Empagliflozin
- Canagliflozin
- Ertugliflozin
These compounds share a similar mechanism of action but differ in their chemical structure and pharmacokinetic properties .
Properties
IUPAC Name |
(2S,3R,4R,5S,6R)-2-[3-[(4-ethoxyphenyl)methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26O6/c1-2-26-16-8-6-13(7-9-16)10-14-4-3-5-15(11-14)21-20(25)19(24)18(23)17(12-22)27-21/h3-9,11,17-25H,2,10,12H2,1H3/t17-,18-,19+,20-,21+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHFUVJANCPRMHI-ADAARDCZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC2=CC(=CC=C2)C3C(C(C(C(O3)CO)O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)CC2=CC(=CC=C2)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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